2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a fused pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3-chloro-4-methoxyphenyl group at position 5 and an N-linked 4-isopropylphenyl acetamide moiety. The isopropylphenyl group in the acetamide side chain likely contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O4/c1-12(2)13-4-6-14(7-5-13)24-18(29)11-27-20-19(25-26-27)21(30)28(22(20)31)15-8-9-17(32-3)16(23)10-15/h4-10,12,19-20H,11H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWXDFBLYIEEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[3,4-d][1,2,3]triazole core through cyclization reactions, followed by the introduction of the 3-chloro-4-methoxyphenyl and 4-isopropylphenyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,4-d][1,2,3]triazole core is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its closest analogs:
Key Findings:
Lipophilicity : The isopropyl group in the acetamide side chain likely increases lipophilicity compared to Analog 1’s dimethylphenyl group, which may enhance membrane permeability but reduce aqueous solubility .
Heterocyclic Diversity : Analog 2’s pyrrolo-thiazolopyrimidine core differs significantly from the target’s pyrrolo-triazole scaffold, illustrating how core modifications alter conformational stability and intermolecular interactions .
Research Implications and Limitations
- Structural Insights : The target compound’s pyrrolo-triazole core is understudied compared to more common heterocycles like pyrimidines or thiadiazoles, warranting further exploration of its conformational dynamics via crystallography (e.g., using SHELXL ).
- Pharmacological Gaps: No direct bioactivity data are available for the target compound.
- Synthetic Challenges : The absence of explicit synthetic details for the target compound necessitates reliance on methods from analogs, such as acetamide coupling (as in Analog 1) or heterocyclization (as in Analog 2) .
Biological Activity
The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 427.84 g/mol. This compound belongs to a class of pyrrolo-triazole derivatives which have been investigated for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the field of oncology. Its mechanism of action primarily involves the inhibition of specific molecular targets associated with cancer cell proliferation and survival.
The compound's biological activity is attributed to its ability to interact with various cellular pathways. It has been shown to bind effectively to the Murine Double Minute 2 (MDM2) protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. By inhibiting MDM2, this compound can lead to increased p53 activity and subsequent apoptosis in cancer cells .
Antitumor Efficacy
In studies involving cancer cell lines such as SJSA-1 (a model for osteosarcoma), the compound demonstrated potent antitumor effects. For instance:
- IC50 Values : The compound showed an IC50 value as low as 6.4 nM in inhibiting cell growth .
- Tumor Regression : In vivo studies indicated that oral administration resulted in significant tumor regression rates (up to 100% in certain models) .
Cytotoxic Effects
Further investigations revealed that this compound exhibited selective cytotoxicity against melanoma cells. A related study noted a 4.9-fold increase in cytotoxicity against VMM917 melanoma cells compared to normal cells. This was attributed to the compound's ability to induce cell cycle arrest at the S phase and decrease melanin content in treated cells .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C19H20ClN5O4 |
| Molecular Weight | 427.84 g/mol |
| Antitumor IC50 | 6.4 nM |
| Tumor Regression Rate | Up to 100% |
| Cytotoxicity (VMM917) | 4.9-fold selective |
Case Studies
- MDM2 Inhibition Study :
- Melanoma Treatment Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
